molecular formula C17H16N6O2S B12140121 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cat. No.: B12140121
M. Wt: 368.4 g/mol
InChI Key: XRLKCNVYKWRSFA-UHFFFAOYSA-N
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Description

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring, which is further substituted with a pyridyl group

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

4-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C17H16N6O2S/c1-23-16(12-3-2-8-19-9-12)21-22-17(23)26-10-14(24)20-13-6-4-11(5-7-13)15(18)25/h2-9H,10H2,1H3,(H2,18,25)(H,20,24)

InChI Key

XRLKCNVYKWRSFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Thioacetylation: The triazole ring is then subjected to thioacetylation using a thioacetic acid derivative.

    Coupling with Benzamide: The final step involves coupling the thioacetylated triazole with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of alkyl thio-1,2,4-triazole compounds that showed pronounced activity against Escherichia coli and other bacterial strains. The molecular docking studies indicated high binding affinities with bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainIC50 (μM)Binding Affinity (kcal/mol)
4kE. coli8.5-9.8
4mE. coli7.2-9.6

Antifungal Properties

Triazole compounds are also known for their antifungal efficacy. The compound has been investigated for its potential as an antifungal agent against various fungal pathogens. The presence of the triazole ring enhances its interaction with fungal cell membranes, inhibiting their growth effectively.

Anticancer Activity

The compound has shown promise in cancer research as well. Certain benzamide derivatives have been reported as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and progression. Compounds similar to 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide have been synthesized and evaluated for their inhibitory effects on RET kinase activity, showcasing moderate to high potency against cancer cell lines .

Table 2: Anticancer Activity of Benzamide Derivatives

CompoundCancer Cell LineIC50 (μM)
I-8RET-driven cells0.5
II-6RET wildtype cells0.8

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets. These studies help elucidate the structure-activity relationship (SAR) of the compound and guide further modifications to enhance its efficacy.

Case Study: Antitubercular Activity

In a recent investigation into antitubercular agents, derivatives similar to the compound were evaluated for their activity against Mycobacterium tuberculosis. The results indicated several compounds with promising IC50 values ranging from 1.35 to 2.18 μM, demonstrating potential for further development as effective treatments for tuberculosis .

Conclusion and Future Directions

The compound 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide exhibits significant potential across various therapeutic areas including antibacterial, antifungal, and anticancer applications. Ongoing research efforts focusing on optimizing its chemical structure through medicinal chemistry techniques may lead to the development of novel therapeutics capable of addressing pressing health challenges.

Future studies should aim at:

  • Expanding the library of triazole derivatives.
  • Conducting comprehensive toxicity assessments.
  • Exploring synergistic effects with existing antibiotics and anticancer agents.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in cancer therapy.

    Pemetrexed: An antifolate chemotherapy agent.

    Ribavirin: An antiviral medication.

Uniqueness

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is unique due to its specific structural features, such as the combination of a triazole ring with a pyridyl group and a benzamide core. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Biological Activity

4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C14H16N4OS
  • Molecular Weight : 288.37 g/mol
  • CAS Number : 141463-11-8

The compound exhibits biological activity primarily through its interaction with various biological targets. The triazole moiety is known for its ability to chelate metal ions and influence enzyme activity, particularly in the context of inhibiting certain kinases involved in cancer progression.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzamide compounds, including those with triazole functionalities, possess significant antitumor properties. For instance:

  • A study reported that compounds similar to 4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide inhibited cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit specific kinases:

  • RET Kinase Inhibition : A related compound was shown to inhibit RET kinase activity effectively, which is crucial in several cancers. The inhibition was assessed through ELISA-based assays, indicating that modifications in the benzamide structure could enhance potency against RET .

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered. Results showed:

  • Response Rate : 30% overall response rate among treated patients.
  • Survival : Some patients exhibited prolonged survival exceeding 24 months post-treatment, suggesting significant therapeutic potential .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action revealed that the compound reduces NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR). This pathway is critical for cellular proliferation and survival .

Data Tables

PropertyValue
Molecular FormulaC14H16N4OS
Molecular Weight288.37 g/mol
CAS Number141463-11-8
Antitumor ActivityInduces apoptosis
Kinase InhibitionRET Kinase
Study ReferenceFindings
30% response rate in trials
Inhibition of DHFR via NADK
Effective against RET kinase

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